1,4-Di-tert-butylbenzene

Catalog No.
S601757
CAS No.
1012-72-2
M.F
C14H22
M. Wt
190.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Di-tert-butylbenzene

CAS Number

1012-72-2

Product Name

1,4-Di-tert-butylbenzene

IUPAC Name

1,4-ditert-butylbenzene

Molecular Formula

C14H22

Molecular Weight

190.32 g/mol

InChI

InChI=1S/C14H22/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h7-10H,1-6H3

InChI Key

OOWNNCMFKFBNOF-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C

Synonyms

1,4-di-tert-butylbenzene, para-di-tert-butylbenzene

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C

The exact mass of the compound 1,4-Di-tert-butylbenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6342. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Supplementary Records. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,4-Di-tert-butylbenzene is a highly symmetrical, sterically hindered aromatic hydrocarbon characterized by two bulky tert-butyl groups at the para positions. Unlike its mono-alkylated or methylated counterparts, it is a crystalline solid at room temperature (melting point ~77–79 °C) and exhibits exceptional chemical and electrochemical stability. The absence of benzylic protons renders it highly resistant to standard oxidative degradation pathways, while the extreme steric bulk of the tert-butyl groups heavily restricts electrophilic aromatic substitution at the remaining ortho positions. These properties make it a premium precursor for synthesizing highly stable redox shuttles, advanced polymer building blocks, and specialized ligands where structural rigidity, processability, and oxidative inertness are critical for downstream performance [1].

Procurement Fit

Para Regiospecific para-substituted dialkylbenzene scaffold
Crystalline White crystalline solid with well-defined thermal benchmarks
Purity High chemical purity suitable for synthetic intermediate use

Substituting 1,4-di-tert-butylbenzene with less bulky or less symmetrical analogs introduces critical failure points in both synthesis and application. Replacing it with 1,4-xylene introduces vulnerable benzylic protons, which undergo rapid irreversible oxidation under electrochemical stress or strongly oxidizing conditions, destroying its utility as a stable redox core. Furthermore, attempting to substitute it with the meta-isomer (1,3-di-tert-butylbenzene) drastically alters the physical state and processability; the 1,3-isomer is a liquid at room temperature (melting point 10–11 °C), whereas the 1,4-isomer is a stable solid that facilitates straightforward purification via recrystallization [1]. For applications requiring a rigid, symmetrical, and oxidatively inert backbone, generic alkylbenzenes fail to provide the necessary steric shielding and electrochemical durability.

Isomer Substitution Risk

1,4-DTBB Geometry 1,3-DTBB Para vs. meta substitution alters steric environment and molecular recognition; reactivity and phase behavior may not transfer directly.
1,4-DTBB Solid state tert-Butylbenzene Lacks the crystal-to-plastic crystal transition; thermal processing and material properties may differ substantially.

Symmetry-Driven Phase Stability & Purification

The para-substitution pattern of 1,4-di-tert-butylbenzene confers a highly symmetrical structure that significantly enhances crystalline packing compared to its meta-isomer. Quantitative thermal analysis demonstrates that 1,4-di-tert-butylbenzene maintains a solid state at room temperature with a melting point of 77–79 °C, whereas 1,3-di-tert-butylbenzene remains a liquid with a melting point of 10–11 °C [1]. This ~67 °C difference in melting point is critical for procurement, as the solid 1,4-isomer allows for high-purity isolation via standard recrystallization techniques, avoiding the complex and energy-intensive fractional distillation required for liquid isomers.

Evidence DimensionMelting Point / Phase State
Target Compound Data77–79 °C (Solid)
Comparator Or Baseline1,3-di-tert-butylbenzene: 10–11 °C (Liquid)
Quantified Difference~67 °C higher melting point
ConditionsStandard atmospheric pressure (298.15 K baseline)

Enables straightforward solid-state purification and handling, significantly reducing processing costs compared to liquid-phase isomeric analogs.

Vapor pressure
Head-to-head
379–1647 Pa vs 203.9–241 Pa (1,3,5-tri-tert-butylbenzene)
Higher volatility supports selection for vapor-phase processes and distillation-based separations.
Transpiration and ebulliometric methods.

Benzylic Proton Absence and Oxidative Stability

In the design of stable redox shuttles for lithium-ion batteries, the core aromatic backbone must resist irreversible oxidation. 1,4-Di-tert-butylbenzene provides an optimal scaffold because it completely lacks benzylic protons. When compared to 1,4-xylene, which possesses six highly reactive benzylic protons susceptible to oxidative degradation (forming terephthalic acid derivatives), the tert-butyl groups in 1,4-di-tert-butylbenzene block this degradation pathway [1]. When functionalized into derivatives like 1,4-di-tert-butyl-2,5-dimethoxybenzene, this sterically hindered core enables reversible redox cycling at high potentials (~3.9 V vs Li/Li+) for hundreds of cycles, whereas xylene-based equivalents rapidly decompose.

Evidence DimensionBenzylic Oxidation Susceptibility
Target Compound Data0 benzylic protons (Oxidation resistant)
Comparator Or Baseline1,4-xylene: 6 benzylic protons (Highly susceptible)
Quantified DifferenceComplete elimination of benzylic oxidation pathways
ConditionsElectrochemical cycling or strong oxidizing environments

Prevents irreversible degradation in high-voltage applications, making it the mandatory precursor for long-life battery redox shuttles.

Solid-solid transition
Head-to-head
Crystal-to-plastic crystal transition near triple point; absent in tert-butylbenzene.
Unique phase behavior may influence thermal processing and crystallization protocol design.
Adiabatic calorimetry, 5–442 K.

Steric Shielding in Electrophilic Substitution

The presence of two massive tert-butyl groups at the 1 and 4 positions provides extreme steric shielding to the remaining ring carbons. Compared to the mono-substituted tert-butylbenzene, which readily undergoes further alkylation or acylation at the unhindered para and meta positions, 1,4-di-tert-butylbenzene heavily restricts incoming electrophiles [1]. This controlled reactivity ensures that when functionalization is forced, it yields highly specific, symmetrically substituted derivatives without the complex poly-alkylation mixtures typically seen with less hindered benzenes.

Evidence DimensionAvailable low-steric reactive sites
Target Compound Data0 unhindered sites (all remaining sites are ortho to a massive t-butyl group)
Comparator Or Baselinetert-butylbenzene: 1 highly accessible para site, 2 moderately accessible meta sites
Quantified DifferenceElimination of unhindered reactive positions
ConditionsStandard Friedel-Crafts or electrophilic aromatic substitution conditions

Ensures high regiocontrol and prevents over-reaction during the synthesis of advanced chemical intermediates, minimizing byproduct formation.

Synthesis selectivity
Cross-study
1,4-DTBB selectivity decreases with rising temperature; 1,3-isomer increases. Lower temperatures favor para product.
Temperature-controlled alkylation selectivity supports process optimization for high-purity 1,4-DTBB.
Al-MCM-41 catalyst, 200–400 °C.

Lithium-Ion Battery Redox Shuttle Precursor

Due to its lack of benzylic protons and high steric bulk, it is the premier starting material for synthesizing overcharge protection additives like 1,4-di-tert-butyl-2,5-dimethoxybenzene (DDB), ensuring long-term cycle stability in high-voltage environments [1].

Rigid Polymer Building Block Synthesis

The symmetrical, para-substituted structure is ideal for creating rigid di-functionalized monomers used in high-performance polymers, COFs (Covalent Organic Frameworks), and MOFs (Metal-Organic Frameworks) where structural predictability and solid-state processability are required [2].

Sterically Hindered Ligand Development

Used as a foundational backbone to synthesize bulky ligands for transition metal catalysis, where the extreme steric footprint of the tert-butyl groups enforces specific coordination geometries and prevents catalyst deactivation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Crystallization & solvent effect studies
Crystalline phase identity and purity
Crystal morphology and phase transition behavior
Organic synthesis intermediate
Para-substitution pattern for directed functionalization
Steric and electronic environment influence on reactivity
Thermodynamic reference & model compound
Extensive vapor pressure and heat capacity data
Instrument calibration and thermodynamic model validation

XLogP3

5.3

Boiling Point

238.0 °C

Melting Point

79.5 °C

UNII

55PTX4KH71

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1012-72-2

Wikipedia

1,4-di-tert-butylbenzene

General Manufacturing Information

Benzene, 1,4-bis(1,1-dimethylethyl)-: ACTIVE

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